

Navigating the Solubility Landscape of 2-Fluoro-6-methylbenzonitrile: A Technical Overview

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Compound of Interest		
Compound Name:	2-Fluoro-6-methylbenzonitrile	
Cat. No.:	B188161	Get Quote

For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and synthesis. This technical guide provides an in-depth look at the available solubility data for **2-Fluoro-6-methylbenzonitrile**, a key intermediate in the synthesis of various pharmaceutical agents. While specific quantitative solubility data remains limited in publicly accessible literature, this document collates qualitative information from various sources and presents a generalized experimental framework for its determination.

Physicochemical Properties

A foundational understanding of the compound's physical characteristics is essential before delving into its solubility.

Property	Value
Molecular Formula	C ₈ H ₆ FN
Molecular Weight	135.14 g/mol
Melting Point	44 - 48 °C
Appearance	White to orange to green powder to crystal

Qualitative Solubility Data



Detailed experimental studies providing precise solubility values (e.g., in g/100 mL or mol/L) for **2-Fluoro-6-methylbenzonitrile** in various solvents are not readily available in the surveyed scientific literature and patents. However, several sources describe its use in chemical reactions where it is dissolved in different organic solvents, indicating at least some degree of solubility. The following table summarizes these qualitative findings.

Solvent	Context of Use
Triflic Acid	Used as a solvent for the starting material in a chemical reaction.[1]
Dichloromethane (DCM)	Used as an extraction solvent, implying solubility.[1]
Ethyl Acetate (EtOAc)	Employed as an extraction and purification solvent.
Organic Solvents (General)	Fluoro-analogs are noted to have slightly increased solubility in organic solvents.[2]

It is important to note that while these solvents are effective for dissolving **2-Fluoro-6-methylbenzonitrile** in the context of synthesis and purification, they do not provide information on the saturation limits.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of **2-Fluoro-6-methylbenzonitrile** is outlined below. This method, commonly known as the isothermal shake-flask method, is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of **2-Fluoro-6-methylbenzonitrile** in a selected solvent at a specific temperature.

Materials:

2-Fluoro-6-methylbenzonitrile (high purity)



- Selected solvent (analytical grade)
- Thermostatically controlled shaker bath
- Calibrated thermometer
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of 2-Fluoro-6methylbenzonitrile to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
- Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand in the shaker bath at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant
 using a pre-warmed pipette, avoiding disturbance of the sediment. Immediately filter the
 sample through a syringe filter into a pre-weighed volumetric flask. The filter should be
 compatible with the solvent.
- Dilution: Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

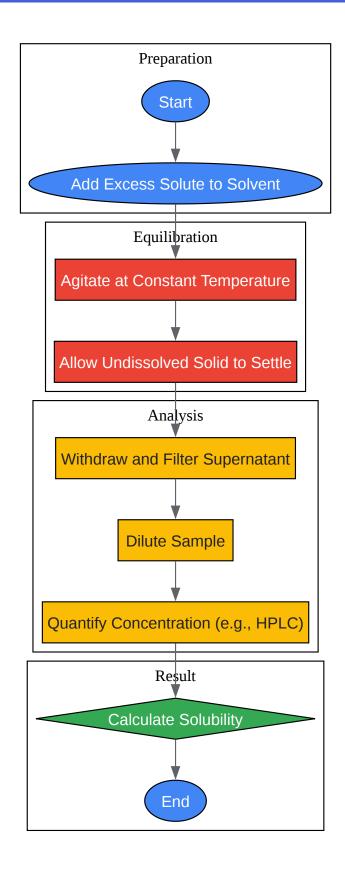


- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 2-Fluoro-6methylbenzonitrile.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.





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Caption: Workflow for determining the equilibrium solubility of a compound using the isothermal shake-flask method.

This guide provides a comprehensive overview of the currently available solubility information for **2-Fluoro-6-methylbenzonitrile**. While quantitative data is sparse, the provided qualitative insights and a robust experimental protocol offer a solid foundation for researchers and drug development professionals to proceed with their work. The generation of precise solubility data through standardized methods, as outlined here, is a critical next step in fully characterizing this important pharmaceutical intermediate.

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